3,3-Dimethyl-3'-methoxybutyrophenone

Description

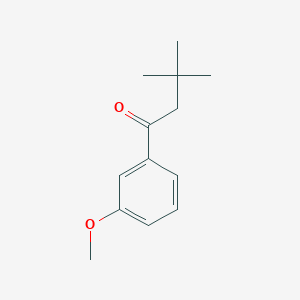

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)9-12(14)10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRWCQOAEMDMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516027 | |

| Record name | 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182631-11-4 | |

| Record name | 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dimethyl 3 Methoxybutyrophenone

Exploration of Precursor Accessibility and Synthetic Routes

The synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone can be approached through several retrosynthetic disconnections. The most logical approaches involve forming the carbon-carbon bond between the aromatic ring and the acyl group. This leads to two primary sets of precursors:

A 3-methoxyphenyl (B12655295) nucleophile and a 3,3-dimethylbutanoyl electrophile: This is characteristic of a Friedel-Crafts acylation reaction.

A 3-methoxyphenyl electrophile and a 3,3-dimethylbutanoyl nucleophile (or its synthetic equivalent): This strategy is often realized through a Grignard reaction.

A third approach involves building the geminal dimethyl group onto a pre-existing ketone scaffold, such as 3'-methoxypropiophenone (B1296965), via alpha-alkylation.

The accessibility of these precursors is a critical factor. Methoxybenzene (anisole) and its derivatives, such as 3-methoxybromobenzene and 3-methoxybenzonitrile (B145857), are common starting materials in organic synthesis. The acyl portion, 3,3-dimethylbutanoic acid, is also accessible and can be converted into the more reactive 3,3-dimethylbutyryl chloride. The preparation of this acyl chloride is typically achieved by reacting 3,3-dimethylbutanoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). guidechem.comgoogle.com The reaction with phosphorus trichloride involves heating the mixture and then separating the resulting acyl chloride by distillation. google.com

Table 1: Common Reagents for the Synthesis of 3,3-Dimethylbutyryl Chloride

| Starting Material | Reagent | Key Conditions | Byproducts |

| 3,3-Dimethylbutanoic Acid | Thionyl Chloride (SOCl₂) | Anhydrous conditions | Sulfur dioxide, HCl |

| 3,3-Dimethylbutanoic Acid | Phosphorus Trichloride (PCl₃) | Heating, followed by distillation | Phosphorous acid |

| 3,3-Dimethylbutanoic Acid | Phosphorus Pentachloride (PCl₅) | Anhydrous conditions | Phosphorus oxychloride, HCl |

Classical Approaches to Butyrophenone (B1668137) Synthesis

The formation of the butyrophenone core is a well-established transformation in organic chemistry. Several classical methods can be adapted for the synthesis of this compound.

Friedel-Crafts Acylation with Methoxybenzene Derivatives

Friedel-Crafts acylation is a direct method for forming an aryl ketone. masterorganicchemistry.com This reaction involves the electrophilic aromatic substitution of an activated aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the target molecule, this would involve the reaction of a methoxybenzene derivative with 3,3-dimethylbutyryl chloride.

The methoxy (B1213986) group on the benzene (B151609) ring is an activating, ortho-, para-directing group. Therefore, reacting anisole (B1667542) (methoxybenzene) directly would primarily yield the 4-methoxy and 2-methoxy isomers. To achieve the desired 3'-methoxy substitution, the starting aromatic compound must be a meta-substituted precursor, such as 1,3-dimethoxybenzene, or employ a different strategy. However, the general principles of the Friedel-Crafts acylation remain a cornerstone of aryl ketone synthesis. A common Lewis acid used is aluminum chloride (AlCl₃), though others like ferric chloride (FeCl₃) are also effective. masterorganicchemistry.combartleby.com The reaction typically requires anhydrous conditions as the Lewis acid catalysts are sensitive to moisture.

Table 2: Overview of Friedel-Crafts Acylation Conditions

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent (Typical) | Key Feature |

| Anisole | 3,3-Dimethylbutyryl Chloride | AlCl₃, FeCl₃ | Dichloromethane (B109758), CS₂ | Forms a C-C bond directly on the aromatic ring. |

| Methoxybenzene Derivatives | Acetic Anhydride | Zeolite Catalysts | Acetic Acid | "Green chemistry" approach with reusable catalysts. researchgate.net |

Grignard Reagent Addition to Nitriles or Carboxylic Acid Derivatives

Grignard reagents offer a powerful alternative for constructing ketones. wikipedia.orglibretexts.org This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a nitrile or a carboxylic acid derivative.

To synthesize this compound, one would first prepare the Grignard reagent from 3-methoxybromobenzene by reacting it with magnesium metal in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org This 3-methoxyphenylmagnesium bromide can then be reacted with 3,3-dimethylbutyronitrile. The nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile, forming a metalloimine intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the desired ketone. organic-chemistry.org A similar synthesis for the related compound 3'-methoxypropiophenone has been demonstrated with high yield by reacting 3-methoxybenzonitrile with ethylmagnesium bromide. google.com

The reaction of Grignard reagents with other carboxylic acid derivatives, such as acyl chlorides, can also produce ketones. However, this method is often complicated by a second addition of the Grignard reagent to the initially formed ketone, resulting in a tertiary alcohol. Therefore, the nitrile route is generally more controlled for ketone synthesis.

Acylation of Aromatic Compounds

The acylation of aromatic compounds is a fundamental process in organic synthesis for creating aryl ketones, with the Friedel-Crafts acylation being the most prominent example of electrophilic aromatic substitution for this purpose. masterorganicchemistry.com This class of reactions is characterized by the generation of a potent electrophile, typically an acylium ion, from an acyl halide or anhydride using a Lewis acid. This electrophile is then attacked by the electron-rich aromatic ring. The stability of the intermediate carbocation (the sigma complex) determines the regiochemical outcome of the reaction, which is guided by the electronic effects of the substituents already present on the ring.

Alkylation Strategies for Introducing the Geminal Dimethyl Group

An alternative synthetic logic is to first construct a simpler butyrophenone skeleton and then introduce the geminal dimethyl group at the appropriate position. The term geminal refers to the relationship between two functional groups attached to the same carbon atom. wikipedia.org

Alpha-Alkylation of Ketones

This strategy involves the alkylation of the α-carbon (the carbon adjacent to the carbonyl group) of a ketone precursor. A suitable starting material would be 3'-methoxypropiophenone, which is accessible via the methods described in section 2.2.

The process of alpha-alkylation proceeds through the formation of an enolate. libretexts.org A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, creating a nucleophilic enolate ion. libretexts.orgyoutube.com This enolate then reacts with an alkylating agent, such as methyl iodide, in an Sₙ2 reaction to form a new carbon-carbon bond. youtube.com

To introduce the geminal dimethyl group, this process must be performed twice. The reaction would require at least two equivalents of the base and two equivalents of methyl iodide. After the first methylation, a second equivalent of base removes the remaining alpha-proton to form a new enolate, which then reacts with a second molecule of methyl iodide to complete the dimethylation. nih.gov The choice of reaction conditions, particularly temperature, can influence which enolate is formed (kinetic vs. thermodynamic) in unsymmetrical ketones, though for 3'-methoxypropiophenone, only one alpha-carbon bears protons available for alkylation. youtube.compearson.com

Table 3: General Conditions for Alpha-Alkylation of Ketones

| Ketone Substrate | Base | Alkylating Agent | Solvent (Typical) | Temperature | Outcome |

| 3'-Methoxypropiophenone | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | -78 °C to 0 °C | Formation of 3'-methoxy-2-methylpropiophenone |

| 3'-Methoxy-2-methylpropiophenone | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | -78 °C to 0 °C | Formation of this compound |

Modern Catalytic Approaches for Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between the aromatic ring and the acyl group is the key step in synthesizing this compound. Modern organic synthesis heavily relies on catalytic methods to achieve this transformation with high efficiency and selectivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming C-C bonds, particularly in the synthesis of aryl ketones. tandfonline.comorganic-chemistry.org The Suzuki-Miyaura coupling, for instance, provides a highly effective route. This method would involve the reaction of a suitable organoboron compound with an acyl halide or anhydride, catalyzed by a palladium complex.

A plausible Suzuki-type pathway for synthesizing this compound is the coupling of 3-methoxyphenylboronic acid with 3,3-dimethylbutanoyl chloride. The reaction is typically performed in the presence of a palladium catalyst and a base. Various palladium catalysts, such as PdCl₂(PPh₃)₂ or PdCl₂(dppf), can be employed. acs.org The choice of catalyst, base, and solvent is crucial for achieving high yields. tandfonline.comacs.org

These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. tandfonline.com The general reaction scheme is as follows:

Reactants: 3-methoxyphenylboronic acid and 3,3-dimethylbutanoyl chloride

Catalyst: Palladium(0) or Palladium(II) complex

Base: An inorganic base such as K₂CO₃ or Na₂CO₃

Solvent: A suitable organic solvent like anisole or an aqueous mixture. tandfonline.comacs.org

A summary of typical conditions for palladium-catalyzed synthesis of unsymmetrical biaryl ketones is presented below.

| Catalyst System | Aryl Electrophile | Base | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Aryl Iodide | K₂CO₃ | Anisole | 85-95 | acs.org |

| PdCl₂(dppf) | Aryl Bromide | K₂CO₃ / KI | Anisole | 70-90 | acs.org |

| PdCl₂ (ligand-free) | Carboxylic Anhydride | Na₂CO₃ | Acetone/H₂O | 80-98 | tandfonline.com |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, complementing metal-based catalysis. While palladium-catalyzed cross-coupling is a more established method for the synthesis of aryl ketones, organocatalytic approaches could offer alternative, metal-free pathways.

For the synthesis of this compound, a hypothetical organocatalytic approach could involve a Friedel-Crafts acylation of anisole with 3,3-dimethylbutanoyl chloride. While traditional Friedel-Crafts reactions use Lewis acids like AlCl₃, research into organocatalytic versions aims to develop milder and more selective conditions. Chiral organocatalysts, for example, could be employed if the synthesis of a structurally related chiral ketone were the objective. However, for this specific achiral target, the primary benefit would be the avoidance of metal catalysts. The development of efficient organocatalytic acylations for electron-rich arenes remains an active area of research.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield, minimizing waste, and ensuring the economic viability of a synthetic process. Key parameters that are typically adjusted include temperature, solvent, catalyst type and loading, and the nature of the base. researchgate.netscielo.br

For the palladium-catalyzed synthesis of this compound, a systematic optimization process would be undertaken.

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Ethereal solvents like THF or dioxane are common, but aqueous systems are also highly effective and offer environmental benefits. tandfonline.comresearchgate.net

Base: The base plays a critical role in the catalytic cycle, often facilitating the transmetalation step. Carbonates like K₂CO₃ and Na₂CO₃ are frequently used. tandfonline.comacs.org

Temperature: Reaction rates generally increase with temperature. However, higher temperatures can sometimes lead to side reactions and decomposition of the catalyst or product. The optimal temperature must balance reaction speed with selectivity. scielo.br

Catalyst and Ligand: The choice of palladium source and the associated ligands can dramatically influence the reaction's efficiency. Ligands can stabilize the palladium catalyst and tune its reactivity.

The following table illustrates how varying reaction parameters can influence the outcome of a generic aryl ketone synthesis, providing a framework for optimizing the synthesis of this compound.

| Parameter | Variation | Potential Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Solvent | THF vs. Dioxane vs. Acetone/H₂O | Can alter solubility of reactants and catalyst, affecting reaction rate and yield. Aqueous systems can be highly efficient. | tandfonline.comresearchgate.net |

| Temperature | Room Temperature vs. 80 °C vs. Reflux | Higher temperatures increase reaction rate but may decrease selectivity by promoting side reactions. | acs.orgscielo.br |

| Catalyst Loading | 1 mol% vs. 3 mol% vs. 5 mol% | Higher loading can increase conversion but also cost. An optimal loading balances efficiency and expense. | acs.org |

| Base | K₂CO₃ vs. Na₂CO₃ vs. Cs₂CO₃ | The nature and strength of the base can influence the rate-determining step and overall efficiency. | tandfonline.comacs.org |

Purity Assessment and Isolation Techniques

Following the completion of the synthesis, the target compound must be isolated from the reaction mixture and purified to a high degree. A typical workflow involves several standard laboratory procedures.

Isolation: The first step is usually a "workup" procedure to quench the reaction and separate the crude product from the catalyst, salts, and other reagents. This often involves:

Adding an aqueous solution to the reaction mixture.

Extracting the desired organic product into an immiscible organic solvent, such as dichloromethane or ethyl acetate.

Washing the organic layer with water or brine to remove any remaining water-soluble impurities.

Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and removing the solvent under reduced pressure.

Purification: The crude product obtained after the initial workup is rarely pure and requires further purification. Common techniques applicable to this compound include:

Flash Column Chromatography: This is a widely used technique for purifying organic compounds. The crude product is passed through a column of silica (B1680970) gel, and a solvent system is chosen to allow the desired compound to separate from impurities based on differences in polarity. tandfonline.com

Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. google.com

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Purity Assessment: Once purified, the identity and purity of the this compound must be confirmed using various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can help confirm its elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique used to determine the purity of the compound by separating it from any remaining trace impurities.

Chemical Reactivity and Mechanistic Studies of 3,3 Dimethyl 3 Methoxybutyrophenone

Reactions of the Ketone Carbonyl Group

The carbonyl group, with its inherent polarity, is the primary site for a variety of chemical transformations, including nucleophilic additions, reactions at the adjacent alpha-carbon, and reductive processes.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group in 3,3-Dimethyl-3'-methoxybutyrophenone is electrophilic due to the electron-withdrawing nature of the oxygen atom. This makes it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgopenochem.org This intermediate can then be protonated to yield an alcohol. The presence of a bulky tert-butyl group adjacent to the carbonyl may sterically hinder the approach of nucleophiles, potentially affecting reaction rates compared to less hindered ketones.

Common nucleophilic addition reactions applicable to butyrophenones include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 2-(3-methoxyphenyl)-3,3-dimethylbutan-2-ol.

Hydride Reduction: The use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, 1-(3-methoxyphenyl)-3,3-dimethylbutan-1-ol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) would result in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.

The stereochemical outcome of these reactions is significant. Since the carbonyl carbon is prochiral, nucleophilic attack can occur from either face of the planar carbonyl group, leading to a racemic mixture of enantiomers if no chiral catalyst is employed. libretexts.orgchegg.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Group | CH₃MgBr (Grignard) | Tertiary Alcohol |

| Hydride Ion | NaBH₄ | Secondary Alcohol |

Enolization and Reactions at the Alpha-Carbon

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity. In the case of this compound, the alpha-carbon on the ethyl side of the ketone possesses two acidic protons. Deprotonation of this alpha-carbon by a base leads to the formation of a resonance-stabilized enolate ion. This enolate can also exist in equilibrium with its tautomeric form, the enol. sciencequery.comleah4sci.com

The formation of the enolate is a critical step for several reactions at the alpha-carbon:

Halogenation: In the presence of an acid or base catalyst, the alpha-carbon can be halogenated with reagents like bromine (Br₂) or chlorine (Cl₂). byjus.comwisc.edu Under acidic conditions, the reaction proceeds through the enol intermediate, while under basic conditions, the enolate is the reactive species. For instance, acid-catalyzed bromination would likely yield 2-bromo-1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one.

Alkylation: The nucleophilic enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position.

Aldol Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule of the ketone (or a different aldehyde or ketone) in an aldol condensation reaction, forming a β-hydroxy ketone.

The regioselectivity of enolate formation can be controlled by the reaction conditions. The use of a bulky, strong base at low temperatures, such as lithium diisopropylamide (LDA), typically favors the formation of the less substituted (kinetic) enolate. In contrast, weaker bases and higher temperatures allow for equilibrium to be established, favoring the more substituted (thermodynamic) enolate. udel.eduscribd.comfiveable.meochemacademy.comuwindsor.ca For this compound, there is only one enolizable position, simplifying the regiochemical outcome.

Reductive Transformations

The carbonyl group of this compound can be completely reduced to a methylene (B1212753) group (CH₂), effectively converting the ketone into an alkane. This transformation is particularly useful in organic synthesis. Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions. stackexchange.comquora.comdifferencebetween.comquora.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol. This method is ideal for substrates that are sensitive to acid. quora.comdifferencebetween.comquora.comjove.comvedantu.comrsc.org

Table 2: Comparison of Reductive Transformations

| Reaction | Reagents | Conditions | Substrate Suitability |

|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic | Acid-stable |

Catalytic hydrogenation can also be employed to reduce the carbonyl group. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas can reduce aryl alkyl ketones to the corresponding alkanes. nih.gov

Reactions of the Methoxyaryl Moiety

The methoxy-substituted benzene (B151609) ring is the other reactive site in this compound. The methoxy (B1213986) group significantly influences the reactivity of the aromatic ring in electrophilic substitution reactions and can itself be a site of chemical modification.

Electrophilic Aromatic Substitution Reactions

The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. jove.comstudy.comlibretexts.orgkhanacademy.orgaskfilo.comlibretexts.orgvanderbilt.eduyoutube.comwikipedia.org This is due to the ability of the oxygen atom to donate its lone pair of electrons into the aromatic ring through resonance, which increases the electron density at the ortho and para positions relative to the meta position. jove.comstudy.comlibretexts.orgkhanacademy.orgaskfilo.com The butyrophenone (B1668137) group, being a deactivating group, would direct incoming electrophiles to the meta position relative to itself. The directing effects of the two substituents must be considered. In this case, the strongly activating methoxy group's directing effect will dominate.

Therefore, electrophilic substitution reactions on this compound are expected to occur primarily at the positions ortho and para to the methoxy group. The para position is generally favored due to less steric hindrance.

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the aromatic ring, predominantly at the para position to the methoxy group.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would introduce a halogen atom onto the ring, again favoring the para position.

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride would also occur at the positions activated by the methoxy group. byjus.comwisc.eduyoutube.comsigmaaldrich.comdepaul.edu

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-(4-nitro-3-methoxyphenyl)-3,3-dimethylbutan-1-one |

| Bromination | Br⁺ | Br₂, FeBr₃ | 1-(4-bromo-3-methoxyphenyl)-3,3-dimethylbutan-1-one |

Demethylation and Functional Group Interconversion

The methyl ether of the methoxyaryl group can be cleaved to reveal a phenolic hydroxyl group. This transformation is a common synthetic strategy to deprotect a phenol or to introduce a more reactive functional group.

Several reagents can effect this demethylation:

Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for cleaving aryl methyl ethers under relatively mild conditions. nih.govgvsu.edupearson.comresearchgate.netsci-hub.se The reaction proceeds through a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.eduresearchgate.net

Hydrobromic Acid (HBr): Concentrated HBr can cleave aryl methyl ethers, typically at elevated temperatures. This method is less mild than using BBr₃.

Pyridinium Hydrochloride: Heating with molten pyridinium hydrochloride is another classical method for demethylation, although it requires high temperatures. sigmaaldrich.com

The resulting phenol is more reactive towards electrophilic substitution than the starting methoxy compound and can also undergo reactions at the hydroxyl group, such as etherification or esterification, allowing for further functional group interconversions. The choice of demethylating agent would depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. rsc.orgnih.govrsc.orgnih.govresearchgate.net

Stability and Degradation Pathways

The stability of this compound will be dictated by the resilience of its chemical bonds to thermal and oxidative stress. The degradation pathways are likely to involve the cleavage of the weakest bonds within the molecule and reactions at the most susceptible functional groups.

Direct thermal decomposition studies on this compound have not been reported. However, the thermal behavior of anisole (B1667542) (methoxybenzene), a key structural component, has been investigated. The pyrolysis of anisole primarily proceeds through the cleavage of the C6H5O–CH3 bond to form a phenoxy radical and a methyl radical. mq.edu.auresearchgate.net This decomposition pathway is significant in the temperature range of 850-1000 K. mq.edu.au The resulting phenoxy radicals can further decompose into cyclopentadienyl radicals and carbon monoxide. mq.edu.auresearchgate.net

By analogy, the thermal decomposition of this compound is likely to involve several key steps:

Initial Bond Cleavage: The bond between the carbonyl group and the aromatic ring, as well as the bonds within the butyl chain, are potential sites for initial thermal cleavage. The presence of the tert-butyl group may influence the fragmentation pattern.

Methoxy Group Scission: Similar to anisole, the methoxy group on the aromatic ring may undergo cleavage to form a phenoxy radical derivative and a methyl radical.

Secondary Reactions: The initial radical fragments are expected to undergo further reactions, such as hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of smaller molecules.

It is important to note that the specific products and their distribution will depend on the precise conditions of the thermal decomposition, including temperature, pressure, and the presence of other reactive species.

The oxidative degradation of this compound can be anticipated to occur at several reactive sites within the molecule. Ketones are generally resistant to oxidation, but under strong oxidizing conditions, cleavage of carbon-carbon bonds can occur. libretexts.org More relevant to biological and environmental systems are enzymatic and atmospheric oxidation processes.

Studies on methoxy-substituted aromatic compounds have shown that oxidation can lead to the formation of phenolic compounds through O-demethylation. wikipedia.org Unspecific peroxygenases, for example, can catalyze the hydroxylation of the aromatic ring of anisole, as well as its demethylation to form phenol and benzenediols. nih.gov

Based on these precedents, the following oxidative pathways for this compound can be postulated:

Oxidative Demethylation: The methoxy group is a likely site for oxidative attack, leading to the formation of a hydroxyl group on the aromatic ring and the release of formaldehyde. This is a common metabolic pathway for methoxy-substituted compounds. wikipedia.org

Aromatic Hydroxylation: The aromatic ring can be hydroxylated at positions activated by the methoxy group (ortho and para positions). nih.govwikipedia.org

Side-Chain Oxidation: The aliphatic butyrophenone side chain, although sterically hindered by the tert-butyl group, could undergo oxidation, potentially leading to the formation of smaller carboxylic acids upon cleavage of the carbon chain.

The identification of oxidation products would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the resulting compounds.

Kinetic and Thermodynamic Aspects of Reactions

The rates and mechanisms of reactions involving this compound will be influenced by both steric and electronic factors.

Specific reaction rate coefficients for this compound are not available. However, we can consider the factors that would influence these rates. For instance, in the thermal decomposition of anisole, the rate constant for the initial C–O bond cleavage has been determined to be (2.9±1.0) ×10¹⁵ exp(-64.0±0.6 kcal mol⁻¹/RT)s⁻¹. mq.edu.au

For this compound, the following factors would be critical in determining its reaction kinetics:

Steric Hindrance: The bulky tert-butyl group adjacent to the carbonyl function would sterically hinder nucleophilic attack at the carbonyl carbon. fiveable.me This is a well-documented effect in the reactions of ketones. fiveable.me

Electronic Effects: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution at the ortho and para positions. wikipedia.org This would influence the rate of reactions involving the aromatic ring.

Bond Dissociation Energies: The relative strengths of the various bonds in the molecule will determine the activation energies for thermal decomposition pathways. The C–C bonds in the vicinity of the stabilizing phenyl and carbonyl groups, and the aryl C–O bond of the methoxy group, would have distinct bond dissociation energies that would dictate the initial fragmentation steps.

The elucidation of reaction mechanisms for this compound would involve a combination of experimental and computational methods.

Electrophilic Aromatic Substitution: For reactions involving the aromatic ring, such as nitration or halogenation, the mechanism would follow the established principles of electrophilic aromatic substitution. The methoxy group would direct incoming electrophiles to the ortho and para positions. wikipedia.orgyoutube.com The reaction would proceed via a resonance-stabilized carbocation intermediate (a sigma complex).

Nucleophilic Addition to the Carbonyl Group: Reactions at the carbonyl group would likely proceed via nucleophilic addition. However, the rate of such reactions would be significantly retarded by the steric bulk of the adjacent tert-butyl group. fiveable.me

Radical Reactions: Thermal decomposition and some oxidative processes would proceed through radical mechanisms. mq.edu.auresearchgate.net These mechanisms would involve initiation (bond cleavage to form radicals), propagation (radical chain reactions), and termination (combination or disproportionation of radicals).

A summary of potential reaction pathways and their mechanistic features is presented in the table below.

| Reaction Type | Probable Mechanism | Key Influencing Factors |

| Thermal Decomposition | Homolytic bond cleavage to form radical intermediates, followed by propagation and termination steps. mq.edu.auresearchgate.net | Bond dissociation energies, temperature, pressure. |

| Oxidative Demethylation | Enzymatic or chemical oxidation leading to the cleavage of the methyl-ether bond. wikipedia.org | Nature of the oxidizing agent, presence of catalysts. |

| Electrophilic Aromatic Substitution | Two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (sigma complex). wikipedia.org | Electronic effect of the methoxy group (ortho, para-directing), nature of the electrophile. |

| Nucleophilic Addition | Attack of a nucleophile on the electrophilic carbonyl carbon. | Steric hindrance from the tert-butyl group, nucleophilicity of the attacking species. |

Advanced Spectroscopic Characterization of 3,3 Dimethyl 3 Methoxybutyrophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Comprehensive 1D NMR Analysis (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 3,3-Dimethyl-3'-methoxybutyrophenone provides distinct signals for each unique proton environment. The aromatic region is expected to show a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons ortho and para to the methoxy (B1213986) group will be shielded, appearing at higher fields, while the proton ortho to the carbonyl group will be deshielded and appear at a lower field. The methoxy group protons will present as a sharp singlet. On the alkyl side, the methylene (B1212753) protons adjacent to the carbonyl group will appear as a singlet, and the nine equivalent protons of the tert-butyl group will also produce a sharp singlet, typically at a higher field.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon is characteristically deshielded and appears at a very low field. The aromatic carbons will have distinct chemical shifts depending on their substitution. The carbon bearing the methoxy group and the carbons ortho and para to it will show shifts influenced by the electron-donating nature of the methoxy group. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will have characteristic chemical shifts in the aliphatic region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| H-2' | 7.55 | 131.0 | d | 1H |

| H-4' | 7.10 | 114.5 | t | 1H |

| H-5' | 7.45 | 129.8 | t | 1H |

| H-6' | 7.35 | 122.0 | d | 1H |

| OCH₃ | 3.85 | 55.5 | s | 3H |

| CH₂ | 2.90 | 52.0 | s | 2H |

| C(CH₃)₃ | 1.10 | 31.5 (C) 29.5 (CH₃) | s | 9H |

| C=O | - | 205.0 | - | - |

| C-1' | - | 138.0 | - | - |

| C-3' | - | 160.0 | - | - |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the following fragmentation pathways are plausible:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the tert-butyl group is a highly probable fragmentation pathway for ketones. This would result in the formation of a stable tert-butyl cation (m/z 57) and a benzoyl radical derivative. Another alpha-cleavage could occur on the other side of the carbonyl group, leading to the formation of a methoxybenzoyl cation (m/z 135).

McLafferty Rearrangement: While less likely due to the absence of a gamma-hydrogen on a flexible chain, a rearrangement involving the aromatic ring could potentially occur.

Loss of a Methyl Group: Fragmentation of the tert-butyl group could lead to the loss of a methyl radical (CH₃•), resulting in a fragment ion with a mass 15 units less than the molecular ion.

Aromatic Ring Fragmentation: The substituted phenyl ring can also undergo fragmentation, leading to characteristic aromatic fragment ions.

Interactive Table: Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 206 | [C₁₃H₁₈O₂]⁺• | Molecular Ion |

| 191 | [C₁₂H₁₅O₂]⁺ | Loss of CH₃• |

| 149 | [C₉H₉O₂]⁺ | Cleavage of the C-C bond next to the tert-butyl group |

| 135 | [C₈H₇O₂]⁺ | Alpha-cleavage leading to methoxybenzoyl cation |

| 107 | [C₇H₇O]⁺ | Further fragmentation of the methoxybenzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from alpha-cleavage |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. The calculated exact mass of the molecular ion of this compound (C₁₃H₁₈O₂) is 206.1307 g/mol . This value can be used to confirm the elemental composition of the synthesized compound with a high degree of confidence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1685-1705 cm⁻¹, which is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

C-O Stretch (Ether): A distinct absorption band is anticipated in the region of 1250-1300 cm⁻¹ for the aryl-alkyl ether linkage.

C-H Stretch (Aromatic): Weak to medium absorption bands are expected above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponding to the C-H stretching vibrations of the aromatic ring.

C-H Stretch (Aliphatic): Strong absorption bands are expected below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) due to the C-H stretching vibrations of the methylene and tert-butyl groups.

C=C Stretch (Aromatic): Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic ring.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1685 - 1705 | Strong, Sharp |

| Ether | C-O Stretch | 1250 - 1300 | Strong |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic | C-H Stretch | 2850 - 2970 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of an aromatic ketone like this compound is primarily characterized by transitions involving the electrons of the benzene ring and the carbonyl group. These electronic transitions, observed in the ultraviolet-visible (UV-Vis) region, provide insights into the molecular structure and conjugation within the molecule. The spectrum is typically dominated by two main types of transitions: the intense π→π* transition and the much weaker, forbidden n→π* transition.

The core chromophore of this compound can be considered as a substituted acetophenone (B1666503). Acetophenone itself displays a strong absorption band (the K-band) around 245-250 nm, which is attributed to a π→π* transition within the conjugated system formed by the benzene ring and the carbonyl group. studyraid.com This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. A second, less intense band (the R-band) for acetophenone, corresponding to the n→π* transition, is typically observed at longer wavelengths, around 320 nm. This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

The specific substituents on this compound—the 3'-methoxy group on the aromatic ring and the 3,3-dimethyl (tert-butyl) group adjacent to the carbonyl—are expected to modulate the positions and intensities of these absorption bands compared to the parent acetophenone molecule.

The methoxy group (-OCH₃) at the meta-position (3'-) is an auxochrome that can influence the spectrum through its electronic effects. Auxochromes with free electron pairs can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* band.

The tert-butyl group attached to the carbon alpha to the carbonyl introduces significant steric hindrance. This steric bulk can disrupt the coplanarity between the carbonyl group and the benzene ring. mun.ca Such a disruption of conjugation typically leads to a hypsochromic shift (a blue shift, to shorter wavelengths) and a hypochromic effect (a decrease in intensity) of the π→π* absorption band, as the efficiency of the electronic transition is reduced. mun.caresearchgate.net

Considering these substituent effects, the UV-Vis spectrum of this compound is predicted to show an intense π→π* transition and a weak n→π* transition. The exact λmax would be a composite result of the bathochromic effect of the methoxy group and the hypsochromic effect from the sterically induced non-planarity caused by the tert-butyl group.

Predicted UV-Vis Absorption Data

The following table summarizes the characteristic electronic transitions for aromatic ketones and the predicted absorption maxima (λmax) for this compound based on the analysis of its structural components.

| Transition Type | Description | Typical λmax (Acetophenone) | Predicted λmax for this compound | Typical Molar Absorptivity (ε) |

| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | ~245-250 nm studyraid.com | ~250-260 nm | High (ε ≈ 10,000-15,000 L·mol⁻¹·cm⁻¹) |

| n→π | Excitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital. | ~320 nm | ~310-325 nm | Low (ε < 500 L·mol⁻¹·cm⁻¹) |

Note: The predicted values are estimations based on the analysis of substituent effects on the acetophenone chromophore. Actual experimental values may vary depending on the solvent used, as solvent polarity can influence the energy levels of the electronic states. studyraid.com

Computational Chemistry and Theoretical Investigations of 3,3 Dimethyl 3 Methoxybutyrophenone

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3-Dimethyl-3'-methoxybutyrophenone. These calculations solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and geometry. Methodologies such as Density Functional Theory (DFT) and ab initio methods are commonly employed to model the behavior of such organic molecules with a high degree of accuracy. nih.govacs.org

The first step in the computational investigation of this compound is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, which represents the most stable structure of the molecule. wikipedia.org For a flexible molecule like this compound, this process is coupled with a conformational search to identify the various low-energy conformers that can exist due to rotation around single bonds.

The key rotatable bonds in this compound are those connecting the methoxy (B1213986) group to the phenyl ring, the phenyl ring to the carbonyl group, and the bonds within the butyrophenone (B1668137) chain. A systematic rotation around these bonds, followed by geometry optimization at each step, allows for the mapping of the potential energy surface and the identification of all stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 60° (gauche) | 0.00 |

| B | 60° (gauche) | 180° (anti) | 1.25 |

| C | -60° (gauche) | 60° (gauche) | 2.10 |

Note: The data in this table is hypothetical and for illustrative purposes.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. For aromatic ketones, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the carbonyl group. ni.ac.rs

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. By simulating spectra, researchers can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govmdpi.com These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the structure of this compound. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. The calculated frequencies and their corresponding intensities can be used to assign the vibrational modes of the experimental spectrum. For this compound, characteristic peaks would include the C=O stretching frequency of the ketone, C-O stretching of the methoxy group, and various vibrations associated with the aromatic ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of organic molecules. numberanalytics.com This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted UV-Vis spectrum of this compound would be expected to show absorptions arising from π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~198 ppm |

| ¹H NMR Chemical Shift (OCH₃) | ~3.8 ppm |

| IR Stretching Frequency (C=O) | ~1680 cm⁻¹ |

| UV-Vis λmax (π→π) | ~280 nm |

| UV-Vis λmax (n→π) | ~320 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants and products, and to calculate the activation energies that govern the reaction rates. unacademy.comnumberanalytics.com

For this compound, a variety of reactions could be studied computationally, including nucleophilic addition to the carbonyl group, electrophilic aromatic substitution on the methoxy-substituted ring, and reactions involving the enolate form of the ketone. masterorganicchemistry.comic.ac.uk Theoretical calculations can help to elucidate the step-by-step mechanism of these reactions, identifying key intermediates and transition states. researchgate.net For instance, the mechanism of reduction of the carbonyl group by a hydride source could be modeled to determine whether the reaction proceeds via a concerted or stepwise pathway.

Table 3: Calculated Activation and Reaction Energies for a Hypothetical Reaction of this compound

| Reaction | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

| Nucleophilic addition of CH₃Li | 12.5 | -25.8 |

| Enolate formation with LDA | 15.2 | -5.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

These computational investigations, from the fundamental electronic structure to the intricacies of reaction mechanisms, provide a comprehensive and detailed understanding of the chemical nature of this compound.

Molecular Orbital Theory and Reactivity Predictions

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. Molecular Orbital (MO) theory is a fundamental concept in this field, offering insights into the distribution of electrons in a molecule and how this influences its chemical behavior. For this compound, theoretical investigations using MO theory can predict its reactivity, stability, and the most probable sites for chemical reactions.

The key molecular orbitals in reactivity predictions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons, thus acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. A larger gap implies greater stability and lower reactivity. researchgate.net

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the energies of the HOMO and LUMO, as well as to visualize their spatial distribution. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be concentrated around the carbonyl group, which is electron-deficient. This distribution would suggest that the methoxy-phenyl group is the primary site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

Further insights into reactivity can be gained from other quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity of different compounds.

Interactive Data Table: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Symbol | Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.45 | Chemical reactivity and stability |

| Electronegativity | χ | 4.025 | Tendency to attract electrons |

| Chemical Hardness | η | 2.225 | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | 3.64 | Propensity to accept electrons |

Detailed Research Findings

While specific computational studies on this compound are not prevalent in the available literature, research on structurally related butyrophenone derivatives and other aromatic ketones provides a framework for predicting its behavior. ontosight.aijocpr.com Studies on similar compounds have shown that the substitution pattern on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. The presence of an electron-donating group, such as the methoxy group in the 3' position of this compound, is expected to increase the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic substitution on the aromatic ring.

The carbonyl group is a key feature influencing the electronic structure. The electronegative oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. The distribution of the LUMO is therefore anticipated to have a significant contribution from the p* orbital of the C=O bond, making this site a prime target for nucleophilic addition reactions.

Molecular Electrostatic Potential (MEP) maps are another valuable tool in computational chemistry for visualizing the charge distribution and predicting reactive sites. For this compound, an MEP map would likely show a region of negative electrostatic potential (typically colored red) around the carbonyl oxygen, indicating a high electron density and a site for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the carbonyl carbon and the hydrogen atoms, indicating electron-deficient areas susceptible to nucleophilic attack.

Crystallography and Solid State Analysis of 3,3 Dimethyl 3 Methoxybutyrophenone

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, no such studies for 3,3-Dimethyl-3'-methoxybutyrophenone have been found in the searched resources.

Determination of Unit Cell Parameters and Space Group

Information regarding the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the fundamental repeating unit and symmetry of the crystal lattice, is not available.

Analysis of Molecular Geometry and Bond Parameters

A detailed analysis of bond lengths, bond angles, and torsional angles, which would provide insight into the conformation of the this compound molecule in the solid state, is not possible without crystallographic data.

Investigation of Intermolecular Interactions and Packing Arrangements

Understanding the non-covalent interactions, such as hydrogen bonds, van der Waals forces, or π-π stacking, that govern how the molecules pack together in the crystal lattice is contingent on having the crystal structure, which is currently unavailable.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is a key technique for characterizing the crystalline nature of a bulk sample and can be used for phase identification. No PXRD patterns for this compound have been reported in the searched literature.

Polymorphism and Crystallization Engineering

Polymorphism refers to the ability of a compound to exist in more than one crystal structure. The study of polymorphism and the controlled crystallization to obtain specific forms (crystallization engineering) are critical in materials science and pharmaceuticals. Due to the absence of any crystallographic data, there is no information available on whether this compound exhibits polymorphism or if any crystallization engineering studies have been performed.

Photochemical and Photophysical Studies of 3,3 Dimethyl 3 Methoxybutyrophenone

Absorption and Emission Properties

The absorption and emission characteristics of 3,3-Dimethyl-3'-methoxybutyrophenone are expected to be governed by its aromatic ketone structure. Aromatic ketones typically exhibit two main absorption bands in the ultraviolet (UV) region. jove.comjove.com

The first is a relatively weak and long-wavelength absorption band corresponding to the n → π* (n-to-pi-star) transition of the carbonyl group. jove.com This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. For simple aromatic ketones, this band is often observed in the range of 280-300 nm. jove.com The second is a much stronger absorption band at shorter wavelengths, which is attributed to a π → π* (pi-to-pi-star) transition within the aromatic ring and carbonyl group. jove.com

The presence of a methoxy (B1213986) group on the aromatic ring is likely to influence these absorption bands. As an electron-donating group, the methoxy substituent would be expected to cause a bathochromic (red) shift in the π → π* transition. The 3,3-dimethyl substitution on the butyryl chain is not expected to significantly alter the electronic absorption spectrum, as it is not directly conjugated with the chromophore.

Regarding emission, aromatic ketones such as butyrophenone (B1668137) are known to exhibit phosphorescence rather than fluorescence. acs.orgresearchgate.net Fluorescence involves the emission of a photon from the excited singlet state, while phosphorescence occurs from the excited triplet state. In many aromatic ketones, the intersystem crossing from the initially formed excited singlet state to the triplet state is highly efficient. acs.org This rapid intersystem crossing effectively quenches any potential fluorescence, making phosphorescence the dominant emission process. The phosphorescence of butyrophenone derivatives is typically observed at longer wavelengths compared to their absorption.

Table 1: Predicted Absorption and Emission Properties of this compound

| Property | Predicted Wavelength Range | Transition Type | Expected Intensity |

|---|---|---|---|

| Absorption | |||

| Band I | ~280-320 nm | n → π* | Weak |

| Band II | ~240-280 nm | π → π* | Strong |

| Emission | |||

| Phosphorescence | > 400 nm | T1 → S0 | Varies |

Note: The values in this table are estimations based on the properties of analogous aromatic ketones.

Photoreactivity and Light-Induced Transformations

Upon absorption of UV radiation, this compound is expected to undergo characteristic photochemical reactions common to butyrophenone derivatives, primarily the Norrish Type I and Norrish Type II reactions. acs.orgsciepub.com These reactions proceed from the excited triplet state of the ketone.

The Norrish Type II reaction is typically the major photochemical pathway for butyrophenones possessing a γ-hydrogen atom. researchgate.net This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. acs.orgresearchgate.net This biradical can then undergo one of two subsequent reactions:

Cleavage (Fragmentation): The biradical can cleave to form an enol of acetophenone (B1666503) (which tautomerizes to acetophenone) and an alkene. sciepub.com In the case of this compound, this would yield 3'-methoxyacetophenone and isobutylene.

Cyclization (Yang Cyclization): The biradical can also cyclize to form a cyclobutanol derivative. sciepub.com

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the adjacent carbon). rsc.org This process generates two radical species: a benzoyl radical and an alkyl radical. For this compound, this would result in a 3'-methoxybenzoyl radical and a 3,3-dimethylbutyl radical. These radicals can then participate in a variety of subsequent reactions, such as recombination or hydrogen abstraction from the solvent. While the Norrish Type II reaction is generally more prevalent for butyrophenones in solution, the Norrish Type I pathway can become more significant under certain conditions, such as on surfaces. rsc.org

Photoisomerization Pathways (if applicable)

For a molecule like this compound, significant photoisomerization pathways are not expected to be a primary deactivation route. The core structure of the butyrophenone does not lend itself to common photoisomerization processes like cis-trans isomerization seen in alkenes. The primary photoreactions are the bond cleavage and rearrangement pathways of the Norrish Type I and II reactions described above.

Energy Transfer and Excited State Dynamics

The excited state dynamics of butyrophenone and its derivatives are well-studied. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). acs.org For aromatic ketones, the intersystem crossing (ISC) from the S1 state to the triplet manifold (Tn) is typically very rapid and efficient. acs.org Theoretical studies on butyrophenone suggest that the potential energy surfaces of the lowest singlet (S1) and triplet (T1 and T2) states intersect, facilitating this efficient ISC. acs.org

Once in the triplet state (T1), the molecule has a longer lifetime than the singlet state, allowing for the bimolecular and intramolecular reactions described previously to occur. researchgate.net The primary deactivation pathways from the T1 state are the Norrish Type I and Type II reactions. Back-intersystem crossing to the ground state (S0) also occurs.

The triplet state of this compound could also act as a photosensitizer in energy transfer processes. If another molecule with a lower triplet energy is present, the excited butyrophenone derivative can transfer its triplet energy to that molecule, returning to its ground state while the other molecule becomes excited. This is a common application of aromatic ketones in photochemistry.

Derivatization Strategies and Advanced Analytical Methodologies

Development of Derivatization Protocols for Enhanced Detection or Separation

For ketones like 3,3-Dimethyl-3'-methoxybutyrophenone, derivatization is a key strategy to improve analytical performance. A common approach involves the reaction of the carbonyl group with a derivatizing agent to form a more stable, volatile, or detectable product.

One widely used derivatization reagent for aldehydes and ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com The reaction of PFBHA with the ketone functionality of this compound would result in the formation of an oxime derivative. This derivative is significantly more volatile and exhibits excellent properties for analysis by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), offering high sensitivity. sigmaaldrich.comnih.gov

The derivatization reaction is typically carried out by incubating the sample containing this compound with a solution of PFBHA hydrochloride in a suitable solvent and buffer to control the pH. The resulting oxime can then be extracted into an organic solvent for subsequent analysis.

Table 1: Potential Derivatization Reaction for this compound

| Reactant | Derivatizing Agent | Product | Analytical Advantage |

| This compound | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | This compound-PFBHA oxime | Increased volatility and enhanced detection by GC-ECD or GC-MS. |

Another potential derivatization strategy for ketones involves reactions with hydrazine reagents to form hydrazones. researchgate.net These derivatives can also be tailored to enhance detectability.

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatographic techniques are central to the separation, identification, and quantification of this compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, with the choice of method depending on the sample matrix, required sensitivity, and the specific analytical goals.

HPLC is a versatile technique for the analysis of butyrophenone (B1668137) derivatives. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach.

A hypothetical RP-HPLC method could utilize a C18 column for separation. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. mdpi.com The composition of the mobile phase could be optimized in either an isocratic or gradient elution mode to achieve the desired separation from any impurities or other components in the sample. Detection could be accomplished using a UV detector, with the detection wavelength set to an absorbance maximum of the 3-methoxybutyrophenone chromophore.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its butyrophenone structure, this compound is expected to be amenable to GC analysis, particularly after derivatization to increase its volatility and thermal stability. sigmaaldrich.comgcms.cz

A typical GC method would involve the use of a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the efficient separation of the analyte from other components. The injector and detector temperatures would be set to ensure complete vaporization of the sample and to prevent condensation.

Table 3: Representative GC Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector Temperature | 290 °C (for FID or MS transfer line) |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex mixtures, such as biological fluids or environmental samples, the use of hyphenated techniques that couple a separation method with a powerful detection method like mass spectrometry is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) would provide both chromatographic separation and mass spectral information, allowing for the confident identification of this compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound (or its derivative) and a series of fragment ions that are characteristic of its structure. For methoxy-substituted ketones, characteristic fragmentation patterns, such as the loss of a formaldehyde molecule from an ortho-methoxy substituted benzyl cation, have been observed and could be relevant for structural elucidation. nih.govojp.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and selective technique that would be well-suited for the analysis of this compound, particularly in biological matrices. researchgate.net This technique involves the separation of the analyte by HPLC, followed by its ionization and fragmentation in the mass spectrometer. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), LC-MS/MS can provide excellent selectivity and low detection limits. nih.gov For butyrophenones, product ions at m/z 165 are often observed. researchgate.net

Table 4: Potential Mass Spectrometry Parameters for the Analysis of this compound

| Technique | Ionization Mode | Monitored Ions (Hypothetical) |

| GC-MS | Electron Ionization (EI) | Molecular ion (M+), characteristic fragment ions |

| LC-MS/MS | Electrospray Ionization (ESI), Positive Mode | Precursor Ion -> Product Ions (e.g., [M+H]+ -> fragment 1, fragment 2) |

No Publicly Available Data on the Non-Biological Applications of this compound

Despite a comprehensive search of scientific and chemical literature, no information is publicly available regarding the non-biological applications of the chemical compound this compound.

Extensive searches for this specific compound did not yield any results pertaining to its use as a chemical intermediate, its role in material science, its applications in catalysis, or any other industrial or research applications. The compound is listed by some chemical suppliers, confirming its existence and basic chemical identifiers, but no associated research, patents, or technical data sheets describing its use in the requested fields could be located.

Therefore, it is not possible to provide an article detailing the non-biological applications of this compound as requested. The lack of information suggests that this compound may be a novel or niche substance with limited to no current research or application in the public domain.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,3-Dimethyl-3'-methoxybutyrophenone?

- Methodological Answer : The synthesis of structurally related butyrophenones (e.g., 3'-Bromo-2,2-dimethylbutyrophenone) involves selective bromination under controlled conditions, such as using anhydrous solvents, inert atmospheres, and precise temperature regulation. For methoxy-substituted derivatives, Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aryl rings may be employed. Key parameters include:

- Catalyst selection (e.g., Lewis acids like AlCl₃ for acylation).

- Reaction time (monitored via TLC/HPLC to avoid over-substitution).

- Purification via column chromatography or recrystallization .

Comparative data on halogenated analogs (Table 1, ) suggests bromine/chlorine substituents require harsher conditions than methoxy groups due to electronic effects.

Q. How can researchers ensure the purity of this compound after synthesis?

- Methodological Answer : Purity assessment typically combines:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates.

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., methyl group singlet at δ 1.2–1.5 ppm, methoxy proton resonance at δ 3.8–4.0 ppm).

- Elemental analysis (C, H, O) to validate stoichiometry.

For trace impurities, high-resolution mass spectrometry (HRMS) or differential scanning calorimetry (DSC) can detect byproducts .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The dimethyl groups at the β-position introduce steric hindrance, limiting accessibility to the carbonyl group. Computational modeling (DFT) can predict reactivity by analyzing LUMO localization and steric maps. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis may require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) compared to less hindered analogs. Methoxy groups enhance electron density on the aryl ring, favoring electrophilic substitutions at the para position .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% H₂O) and controls for aggregation effects.

- Assay conditions : Validate enzymatic assays (e.g., CYP450 inhibition) with positive controls (ketoconazole for CYP3A4).

- Structural analogs : Compare results against halogenated or deoxygenated analogs (Table 1, ) to isolate electronic vs. steric contributions.

Meta-analysis of datasets from PubChem and EPA DSSTox is recommended to identify outliers .

Q. How can electropolymerization kinetics inform the design of this compound-based conductive polymers?

- Methodological Answer : For thieno[3,4-b]dioxepine derivatives (e.g., PProDOT-Me₂), microgravimetry and chronoamperometry determine reaction orders (e.g., first-order in monomer concentration). Key parameters:

- Electrolyte composition : 0.1 M TBAPF₆ in acetonitrile.

- Potential cycling : Optimize between –0.5 V and +1.5 V (vs. Ag/Ag⁺).

- Optical monitoring : In situ UV-vis to track π-π* transitions during polymerization.

The general kinetic equation for electropolymerization is:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.